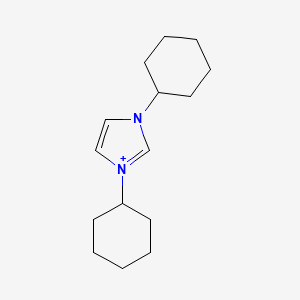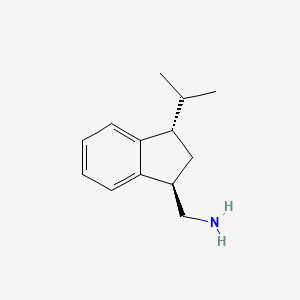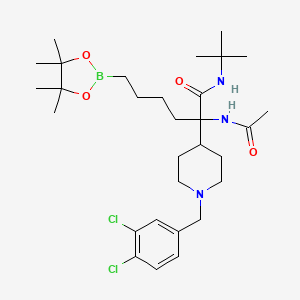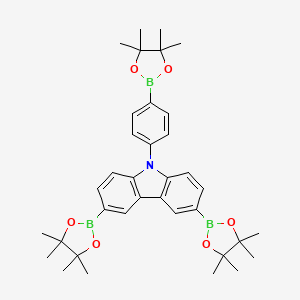
1,3-dicyclohexyl-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclohexyl-1H-imidazol-3-ium: is an organic compound with the molecular formula C15H25N2 . It is a derivative of imidazole, where the hydrogen atoms at positions 1 and 3 are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexyl-1H-imidazol-3-ium can be synthesized through a two-step reaction process. Initially, 1,3-dicyclohexylimidazole is reacted with tetrafluoroboric acid to produce an intermediate. This intermediate is then purified by distillation to obtain the target product .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolium salts.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .
Applications De Recherche Scientifique
1,3-Dicyclohexyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
1,3-Dicyclohexylimidazolium chloride: Similar in structure but with a chloride ion instead of the imidazolium ion.
1,3-Diisopropylbenzimidazolium bromide: Contains isopropyl groups instead of cyclohexyl groups.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features methyl groups and a trihydroborate ion.
Uniqueness: 1,3-Dicyclohexyl-1H-imidazol-3-ium is unique due to its cyclohexyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as a catalyst and in applications requiring high stability .
Propriétés
Formule moléculaire |
C15H25N2+ |
|---|---|
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
1,3-dicyclohexylimidazol-1-ium |
InChI |
InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |
Clé InChI |
OTZSBKIHBGXKOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)

![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357094.png)


![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)


